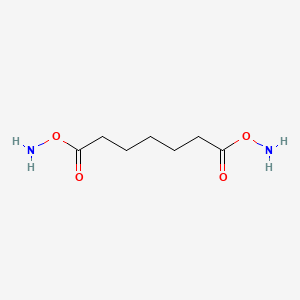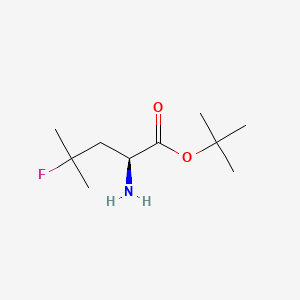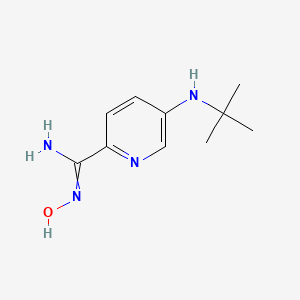
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida es un compuesto químico que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo terc-butilamino y una porción de hidroxipirida carboximidamida. Sus propiedades químicas distintivas lo convierten en un tema valioso para estudios en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida generalmente implica la reacción de pirida-2-carboximidamida con terc-butilamina en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un solvente adecuado, como metanol o etanol, y puede requerir el uso de un catalizador para facilitar la reacción. Las condiciones de reacción, incluida la temperatura y la presión, se optimizan para garantizar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de 5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están diseñados para maximizar la eficiencia y minimizar los residuos. El uso de tecnologías avanzadas, como los microreactores de flujo, puede mejorar la sostenibilidad y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Se puede reducir para producir derivados de amina.
Sustitución: El grupo terc-butilamino puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para garantizar el resultado deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden resultar en una variedad de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida implica su interacción con dianas moleculares específicas. El compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías y objetivos exactos son objeto de investigación en curso, pero los estudios preliminares sugieren que puede modular vías de señalización clave involucradas en el crecimiento y supervivencia celular .
Comparación Con Compuestos Similares
Compuestos similares
Terbutalina: Un compuesto con un grupo terc-butilamino similar, utilizado como broncodilatador.
Salbutamol: Otro broncodilatador con similitudes estructurales.
Adrenalina: Comparte algunos grupos funcionales pero tiene diferentes efectos farmacológicos.
Singularidad
Lo que diferencia a 5-(terc-butilamino)-N’-hidroxipirida-2-carboximidamida de estos compuestos es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintivas.
Propiedades
IUPAC Name |
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-10(2,3)13-7-4-5-8(12-6-7)9(11)14-15/h4-6,13,15H,1-3H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYWIWVWMVWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
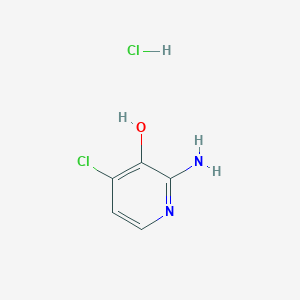

![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)



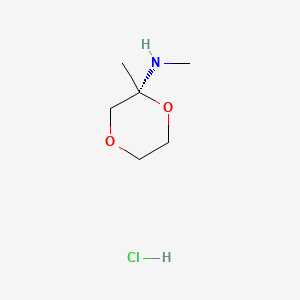
![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

